molecular formula C11H12BrF3O B8125599 2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene

2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene

Cat. No.: B8125599
M. Wt: 297.11 g/mol
InChI Key: LQXUWZVXVBDUKB-UHFFFAOYSA-N
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Description

2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O and a molecular weight of 297.12 g/mol . This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 4-isobutoxy-1-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

Scientific Research Applications

2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the trifluoromethyl group. In substitution reactions, the bromine atom is typically replaced by a nucleophile, while in coupling reactions, the trifluoromethyl group can participate in the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

2-Bromo-4-isobutoxy-1-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various chemical processes.

Properties

IUPAC Name

2-bromo-4-(2-methylpropoxy)-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-7(2)6-16-8-3-4-9(10(12)5-8)11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUWZVXVBDUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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